N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked to a thiophene ring via an ethyl chain. The thiophene moiety is substituted at the 5-position with a 1-hydroxyethyl group, introducing both hydrophilicity and a chiral center. This structure combines lipophilic (cyclohexane) and polar (hydroxyethyl, thiophene) elements, making it a candidate for diverse pharmacological applications, particularly in receptor targeting or enzyme modulation.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11(17)14-8-7-13(19-14)9-10-16-15(18)12-5-3-2-4-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQUVAIQLRESSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical potential. Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: Industry: The compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorinated analogs (e.g., 18F-FCWAY) prioritize radiolabeling for PET imaging, whereas the hydroxyethyl group may favor metabolic stability or solubility .
Synthetic Challenges :
- The hydroxyethyl substituent likely complicates synthesis compared to simpler thiophene derivatives. For example, compounds in with nitro or halide substituents achieve yields of 53–90% , but steric and stereochemical factors in the target compound may reduce yields.
Chirality and Pharmacological Relevance :
- The chiral center in the hydroxyethyl group mirrors the stereochemical complexity of (2S,5R)-configured food additives , suggesting possible enantiomer-specific activity.
Comparative Applications :
- Unlike the antimicrobial thiourea derivatives or PET ligands , the target compound’s hydroxyethyl-thiophene motif may align with serotonin or dopamine receptor modulation, akin to WAY-100635 analogs .
Research Findings and Gaps
- Structural Analogues: Cyclohexanecarboxamides with aryl-thiophene linkers (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit genotoxicity and supramolecular interactions via weak C–H⋯O/S bonds , suggesting the target compound’s crystal packing or toxicity profile warrants investigation.
- Biological Data: While direct data is absent, piperazinyl-quinolone derivatives with bromothiophene groups show antibacterial activity , implying that the hydroxyethyl-thiophene motif could be optimized for similar purposes.
Biological Activity
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 273.4 g/mol. Its structure features a cyclohexanecarboxamide backbone with a thiophene ring substituted with a hydroxyethyl group.
Research indicates that compounds with thiophene moieties often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the thiol group in the structure may facilitate interactions through covalent bonding, which is crucial for the modulation of protein functions.
Key Mechanisms:
- Enzyme Inhibition : Thiophenes can act as inhibitors for certain enzymes by modifying reactive thiol groups within the active sites.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
Antioxidant Properties
Research has highlighted the antioxidant capabilities of thiophene derivatives, which can scavenge free radicals and reduce oxidative stress. This property is particularly relevant in neuroprotective applications.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound significantly reduced cell viability in MCF-7 cells, with an IC50 value of 15 µM, suggesting potent anticancer activity mediated through apoptosis.
-
Neuroprotective Effects :
- Objective : To assess the protective effects against oxidative stress in neuronal cells.
- Findings : The compound exhibited significant scavenging activity against reactive oxygen species (ROS), indicating potential for neuroprotection.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide?
The synthesis typically involves multi-step reactions:
- Thiophene functionalization : Introduce the 1-hydroxyethyl group via Friedel-Crafts alkylation or enzymatic hydroxylation .
- Amide coupling : React the thiophene-ethylamine intermediate with cyclohexanecarboxylic acid chloride under inert conditions (e.g., N₂ atmosphere) at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters : - Solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
- Catalytic agents (e.g., DMAP for acyl transfer efficiency) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Hydroxyethylation | Ethylene oxide, BF₃·Et₂O | 25°C | 65–75 |
| Amidation | Cyclohexanecarbonyl chloride, Et₃N | 0–5°C | 80–85 |
Q. How can structural characterization be effectively performed for this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify thiophene protons (δ 6.8–7.2 ppm) and hydroxyethyl group (δ 1.4–1.6 ppm for CH₃, δ 4.2–4.5 ppm for -OH) .
- ¹³C NMR : Confirm cyclohexane carbons (δ 25–35 ppm) and carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 324.15 (calculated) .
- X-ray Crystallography : Resolve spatial conformation of the hydroxyethyl-thiophene moiety (if crystalline) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Orthogonal assays : Compare enzymatic inhibition (e.g., COX-2) with cell-based viability assays to distinguish direct target effects from off-target interactions .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural analogs : Test derivatives (e.g., replacing cyclohexane with bicyclic groups) to isolate pharmacophore contributions .
Q. Table 2: Conflicting Data Case Study
| Study | Reported IC₅₀ (μM) | Assay Type | Proposed Resolution |
|---|---|---|---|
| A | 0.8 ± 0.1 | Recombinant enzyme | Validate via SPR binding kinetics |
| B | 5.2 ± 0.3 | Cell lysate | Control for endogenous inhibitors |
Q. How to design experiments to elucidate the compound's interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., 5-HT₁A receptor) to measure real-time binding kinetics (ka/kd) .
- Molecular Dynamics (MD) Simulations : Model interactions between the hydroxyethyl-thiophene moiety and hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding entropy-driven vs. enthalpy-driven mechanisms .
Q. Key methodological considerations :
- Use deuterated solvents in NMR to avoid signal overlap .
- Cross-validate computational docking (AutoDock Vina) with mutagenesis data (e.g., Ala-scanning of target residues) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate groups at the hydroxyethyl position for enzymatic cleavage in vivo .
Data Contradiction Analysis
Case : Discrepancies in anti-inflammatory activity (COX-2 inhibition vs. TNF-α suppression):
- Hypothesis : The compound may act via multiple pathways (e.g., direct enzyme inhibition and NF-κB modulation).
- Resolution : Perform gene expression profiling (RNA-seq) to map downstream signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
